molecular formula C12H13NO2 B12630373 (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide CAS No. 1161417-63-5

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide

Cat. No.: B12630373
CAS No.: 1161417-63-5
M. Wt: 203.24 g/mol
InChI Key: OONWWBUISHEDEE-VHSXEESVSA-N
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Description

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H13NO2 It is known for its unique structure, which includes a cyclopropane ring fused to a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable benzofuran derivative followed by amide formation. One common method includes the reaction of 2,3-dihydro-4-benzofuran with a cyclopropanecarboxylic acid derivative under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction could produce benzofuran alcohols.

Scientific Research Applications

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxamide
  • (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamid

Uniqueness

Compared to similar compounds, (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide stands out due to its specific stereochemistry and the presence of both a cyclopropane ring and a benzofuran moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1161417-63-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C12H13NO2/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H2,13,14)/t9-,10+/m0/s1

InChI Key

OONWWBUISHEDEE-VHSXEESVSA-N

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3C(=O)N

Canonical SMILES

C1COC2=CC=CC(=C21)C3CC3C(=O)N

Origin of Product

United States

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